2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide
Description
The compound 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide features a central acetamide scaffold substituted with a dimethylamino group and a sulfonamido-linked phenyl ring bearing a 5-chlorothiophene moiety.
Properties
IUPAC Name |
2-[4-[(5-chlorothiophen-2-yl)sulfonylamino]phenyl]-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S2/c1-17(2)13(18)9-10-3-5-11(6-4-10)16-22(19,20)14-8-7-12(15)21-14/h3-8,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSUAIMFHHMBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that sulfonamides, a group to which this compound belongs, generally act as inhibitors of enzymes, particularly those involved in the synthesis of folic acid in bacteria.
Mode of Action
By binding to the enzyme responsible for this process, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and reproduction.
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to their inability to reproduce and grow.
Pharmacokinetics
Generally, sulfonamides are well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine.
Biological Activity
The compound 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide is a sulfonamide derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide can be represented as follows:
- Molecular Formula : C13H14ClN3O2S
- Molecular Weight : 303.78 g/mol
This compound features a thiophene ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Research indicates that compounds similar to 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide may interact with various biological pathways. Specifically, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition leads to bacteriostatic effects against a range of pathogens.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this sulfonamide. For instance, a study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism involved the induction of apoptosis through the activation of the JNK signaling pathway, leading to cell cycle arrest and increased cell death rates .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 14.2 | Apoptosis via JNK activation |
| PC-3 | 11.72 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that thiophene-based sulfonamides exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorothiophene moiety enhances this activity by disrupting bacterial membrane integrity .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
A study assessed the effects of various thiophene derivatives on MCF-7 and PC-3 cells. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis, suggesting their potential as anticancer agents . -
Antimicrobial Efficacy :
In another study focusing on antimicrobial properties, derivatives similar to 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide were tested against Staphylococcus aureus and Escherichia coli. The findings showed significant inhibition zones, indicating effective antibacterial activity .
Scientific Research Applications
The compound 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide is a sulfonamide derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and drug development. Below is a detailed exploration of its applications, supported by data tables and case studies.
Properties
- Solubility : Soluble in organic solvents such as DMSO and DMF.
- Stability : Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Medicinal Chemistry
The compound's sulfonamide group is pivotal in medicinal chemistry, particularly for its antibacterial and antifungal properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Research has shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics.
Case Study: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of sulfonamide derivatives, including 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential for further development as an antibiotic agent .
Cancer Research
Research indicates that compounds with thiophene moieties can exhibit anticancer properties. The incorporation of the chlorothiophene group in this compound has been linked to enhanced cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis, which was confirmed through flow cytometry assays, indicating its potential role as a chemotherapeutic agent .
Agricultural Chemistry
Sulfonamide compounds are also explored for their herbicidal properties. The unique structure of this compound may provide selective herbicidal activity against specific weed species while being safe for crops.
Data Table: Herbicidal Activity
| Compound Name | Target Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide | Amaranthus retroflexus | 100 | 85 |
| Other Sulfonamides | Various Weeds | Varies | Varies |
Chemical Reactions Analysis
Hydrolysis
Under acidic or alkaline conditions, the sulfonamide bond undergoes hydrolysis to yield sulfonic acid derivatives:
This reaction is critical for prodrug activation but reduces antibacterial efficacy .
N-Alkylation
The sulfonamide nitrogen reacts with alkyl halides (e.g., 1-chloro-3-methoxypropane) in the presence of bases like CsF:
Yields N-alkylated derivatives with improved lipophilicity .
Radical Coupling
In radical-mediated reactions with K₂S₂O₈, the sulfonamide hydrogen is abstracted, generating radicals that couple with heterocycles (e.g., benzothiazoles) :
This pathway enables C–N bond formation without metal catalysts.
Amidoalkylation via the Dimethylacetamide Moiety
The dimethylacetamide group participates in free-radical amidoalkylation under oxidative conditions:
-
Radical Initiation : Persulfate (S₂O₈²⁻) generates sulfate anion-radicals (SO₄- ⁻) .
-
Hydrogen Abstraction : SO₄- ⁻ abstracts a β-hydrogen from dimethylacetamide, forming an amidoalkyl radical.
-
Coupling : The radical reacts with electron-rich heterocycles (e.g., thiophenes), yielding hybrid structures .
Example :
This method achieves C–H functionalization under solvent-free conditions .
Thiophene Ring Reactivity
The 5-chlorothiophene moiety directs electrophilic substitution (e.g., bromination) to the C3 position due to electron-withdrawing effects of the sulfonamide group .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki) occur at the C2 position of thiophene when the sulfonamide is protected .
Comparative Reactivity with Structural Analogues
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| 5-Chlorothiophene-2-sulfonamide | Limited to sulfonamide hydrolysis and N-alkylation | Lacks acetamide moiety |
| N-(4-Sulfamoylphenyl)acetamide | Focuses on carbonic anhydrase inhibition; no radical coupling | Simpler thiophene-free structure |
| Benzothiazole derivatives | Enhanced radical coupling efficiency | Benzothiazole vs. thiophene core |
Mechanistic Insights from Kinetic Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamido-Substituted Acetamides
2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide (CAS 23280-39-9)
- Structure : Differs in the sulfonamido substituent (dimethylsulfamoyl vs. 5-chlorothiophene-sulfonamido).
- Synthesis: Prepared via sulfonylation of 4-aminophenyl derivatives with chlorinated acetylating agents, analogous to methods in and .
- Bioactivity : Sulfonamides are common in antimicrobial and anti-inflammatory agents; the dimethylsulfamoyl group may enhance metabolic stability compared to chlorothiophene .
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
Chlorinated Heterocyclic Acetamides
2-[2-Butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide Hydrochloride
- Structure : Contains a tetrazole ring and imidazopyridine core, unlike the chlorothiophene-sulfonamido group.
- Bioactivity : Tetrazole groups mimic carboxylic acids in drug design (e.g., antihypertensives), while the imidazopyridine scaffold may target neurological pathways .
2-Chloro-N-(5-methylpyridin-2-yl)acetamide Derivatives
- Structure : Pyridine ring replaces the phenyl group, with chloroacetamide as a common feature.
- Synthesis : Similar to , where chloroacetamide intermediates are used to introduce heterocyclic motifs .
2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide
- Hazards : Classified as acute toxicity Category 4 (H302, H312, H332). Requires precautions against skin/eye contact and inhalation .
- Environmental Impact: Limited ecotoxicological data; recommended disposal via incineration .
- Contrast : The chlorothiophene group in the target compound may increase toxicity compared to benzyloxy-substituted analogs, necessitating stricter handling protocols .
Data Tables: Structural and Functional Comparisons
Table 1: Structural Features and Bioactivity
Q & A
Q. What are the critical safety precautions when handling 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and EN 149-approved respirators when handling powders or aerosols to avoid skin/eye contact or inhalation .
- Ventilation : Use fume hoods or mechanical exhaust systems to minimize airborne exposure, as the compound may produce toxic fumes during heating or combustion .
- Emergency Protocols : Ensure access to safety showers and eye-wash stations. For accidental inhalation, immediately move the affected individual to fresh air and seek medical attention .
Q. How should researchers design a synthetic route for this compound while minimizing hazardous intermediates?
Answer:
- Stepwise Synthesis : Adopt multi-step protocols (e.g., coupling 5-chlorothiophene-2-sulfonyl chloride with 4-aminophenyl intermediates, followed by dimethylacetamide functionalization) to reduce reactive intermediates .
- Hazard Mitigation : Avoid strong oxidizers (e.g., peroxides) during reactions to prevent uncontrolled exothermic events .
- Waste Management : Collect organic byproducts in sealed containers for incineration in facilities with afterburners to comply with environmental regulations .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structure?
Answer:
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Pair with LC-MS (ESI+) for molecular ion confirmation (expected m/z ~380–385) .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfonamide coupling step?
Answer:
- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency between 5-chlorothiophene-2-sulfonyl chloride and the aniline intermediate .
- Solvent Selection : Employ anhydrous DMF or THF under inert gas (N₂/Ar) to suppress hydrolysis of sulfonyl chloride .
- Kinetic Monitoring : Track reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) to terminate the reaction at >90% conversion .
Q. What experimental approaches are suitable for resolving contradictory toxicity data in literature?
Answer:
- In Vitro Assays : Conduct MTT assays on HepG2 cells to evaluate acute cytotoxicity (IC₅₀) and compare with existing oral toxicity classifications (e.g., GHS Category 4) .
- Metabolite Profiling : Use hepatic microsomal models to identify potential bioactive metabolites contributing to toxicity discrepancies .
- Dose-Response Studies : Perform OECD-compliant rodent studies with controlled exposure routes (oral, dermal) to validate threshold limits .
Q. How can computational modeling predict the compound’s environmental persistence and bioaccumulation?
Answer:
- QSAR Models : Apply EPI Suite to estimate log P (octanol-water partition coefficient) and biodegradability. A predicted log P >3.5 suggests potential bioaccumulation .
- Molecular Dynamics : Simulate soil adsorption using Clay-FF force fields to assess mobility in agricultural substrates .
- Read-Across Analysis : Compare with structurally similar sulfonamides (e.g., alachlor) to infer environmental half-lives and ecotoxicological endpoints .
Q. What strategies mitigate stability issues during long-term storage of the compound?
Answer:
- Storage Conditions : Keep in airtight containers under nitrogen at 10–25°C, protected from light and moisture to prevent hydrolysis .
- Stabilizers : Add desiccants (e.g., silica gel) and antioxidants (e.g., BHT) to inhibit oxidative degradation .
- Periodic Analysis : Monitor purity every 6 months via HPLC and DSC to detect polymorphic transitions or decomposition .
Q. How can researchers validate the compound’s mechanism of action in biological systems?
Answer:
- Target Engagement Assays : Use SPR (surface plasmon resonance) to measure binding affinity to proposed targets (e.g., FLAP inhibitors) .
- Gene Knockdown : Apply siRNA silencing in cell models to confirm pathway-specific activity (e.g., leukotriene biosynthesis inhibition) .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., ²H at the acetamide methyl groups) for metabolic tracing via LC-MS/MS .
Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR and Raman spectroscopy for real-time monitoring of critical reaction parameters (e.g., pH, temperature) .
- Design of Experiments (DoE) : Optimize variables (e.g., stoichiometry, solvent ratios) using factorial designs to identify robust operating ranges .
Q. How should researchers address discrepancies in crystallographic data for structural analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
